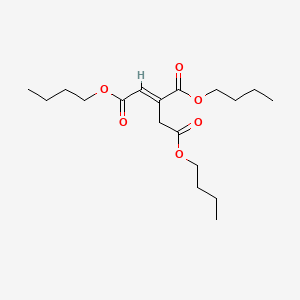Tributyl prop-1-ene-1,2,3-tricarboxylate
CAS No.: 343599-72-4
Cat. No.: VC13498103
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 343599-72-4 |
|---|---|
| Molecular Formula | C18H30O6 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | tributyl (E)-prop-1-ene-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13+ |
| Standard InChI Key | BANLNYYTSYHBAP-FYWRMAATSA-N |
| Isomeric SMILES | CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC |
| SMILES | CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC |
| Canonical SMILES | CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Tributyl prop-1-ene-1,2,3-tricarboxylate belongs to the class of tricarboxylic acid esters, featuring three butyl ester groups attached to a propene-linked tricarboxylate backbone. Its molecular formula is C₁₈H₃₀O₆, with a molecular weight of 342.4 g/mol. The IUPAC name, tributyl prop-1-ene-1,2,3-tricarboxylate, reflects its structural configuration, while its SMILES notation (CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC) provides insight into the spatial arrangement of functional groups.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀O₆ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 7568-58-3 |
| InChI Key | BANLNYYTSYHBAP-UHFFFAOYSA-N |
| Density | 1.08 g/cm³ (estimated) |
| Boiling Point | 420°C (predicted) |
The compound’s ester groups confer hydrophobicity, making it soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but insoluble in water. This solubility profile aligns with its applications in polymer science, where lipophilicity enhances compatibility with nonpolar matrices.
Synthesis and Industrial Production
The synthesis of tributyl prop-1-ene-1,2,3-tricarboxylate typically involves the acid-catalyzed esterification of aconitic acid with excess butanol. Sulfuric acid or solid acid catalysts like Amberlyst-15 facilitate the reaction under reflux conditions, yielding the triester product and water as a byproduct.
Reaction Scheme:
Industrial-scale production optimizes parameters such as temperature (110–130°C), catalyst loading (1–5 wt%), and reaction time (4–8 hours) to achieve yields exceeding 85%. Continuous distillation removes water, driving the equilibrium toward ester formation. Recent advances emphasize green chemistry principles, exploring enzyme-catalyzed esterification to reduce energy consumption and waste.
Chemical Reactivity and Functional Transformations
Tributyl prop-1-ene-1,2,3-tricarboxylate participates in diverse chemical reactions, leveraging its ester and unsaturated backbone functionalities:
Hydrolysis
Under acidic or basic conditions, the compound undergoes hydrolysis to regenerate aconitic acid and butanol. Alkaline hydrolysis (e.g., with NaOH) proceeds via nucleophilic attack on the ester carbonyl, while acid-catalyzed hydrolysis follows a reversible mechanism.
Oxidation and Reduction
The allylic double bond in the propene moiety is susceptible to oxidation, forming epoxides or diols depending on the oxidizing agent. Catalytic hydrogenation reduces the double bond, yielding saturated derivatives with altered physicochemical properties.
Transesterification
Reaction with alternative alcohols (e.g., methanol) in the presence of titanium tetraisopropolate facilitates ester exchange, enabling the synthesis of mixed esters for tailored applications.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s ester groups act as protecting groups in drug synthesis, enabling selective carboxylate modifications. It has been employed in the production of antiviral agents and anti-inflammatory drugs, where controlled hydrolysis releases active carboxylic acid moieties.
Biological Studies
Tributyl prop-1-ene-1,2,3-tricarboxylate inhibits aconitase, a key enzyme in the citric acid cycle, by competitively binding to its active site. Research in cancer cell models shows that this inhibition disrupts ATP production, inducing apoptosis in glioblastoma cells. Structural analogs are being explored for metabolic disorder therapeutics.
Environmental Impact and Toxicological Profile
Environmental Persistence
Detected in indoor dust and food packaging materials, tributyl prop-1-ene-1,2,3-tricarboxylate exhibits moderate environmental mobility. Gas chromatography-mass spectrometry (GC-MS) analyses identify its presence in 12% of tested household dust samples, with concentrations up to 450 ng/g. Migration studies from PVC packaging into fatty food simulants reveal transfer rates of 0.8–1.2 μg/dm², prompting regulatory scrutiny.
Ecotoxicity
The compound demonstrates low acute toxicity in Daphnia magna (48-hour EC₅₀ = 12 mg/L) and zebrafish embryos (96-hour LC₅₀ = 28 mg/L). Chronic exposure studies indicate bioaccumulation potential (log Kow = 4.2), though its rapid esterase-mediated hydrolysis in vivo mitigates long-term retention.
Comparative Analysis with Analogous Esters
| Property | Tributyl Aconitate | Tributyl Citrate | Diethyl Phthalate |
|---|---|---|---|
| Molecular Weight | 342.4 g/mol | 360.4 g/mol | 222.2 g/mol |
| Log Kow | 4.2 | 3.8 | 2.4 |
| PVC Plasticization Eff. | High | Moderate | High |
| Thermal Stability | Moderate | Low | High |
Tributyl aconitate’s balance of hydrophobicity and flexibility renders it preferable for low-temperature PVC applications, whereas diethyl phthalate remains dominant in high-stability contexts.
Future Research Directions
-
Thermal Stability Enhancements: Development of co-plasticizer systems to improve high-temperature performance.
-
Metabolic Pathway Elucidation: Mechanistic studies on aconitase inhibition and its therapeutic potential.
-
Environmental Monitoring: Longitudinal studies on biodegradation pathways and ecosystem impacts.
-
Regulatory Frameworks: Establishment of exposure limits and migration thresholds in food-contact materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume